Pomalidomide-amino-PEG5-NH2 hydrochloride
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Overview
Description
Pomalidomide-amino-PEG5-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a linker used in PROTAC (proteolysis-targeting chimeras) technology . This compound is used in the synthesis of molecules for targeted protein degradation, making it a valuable tool in chemical biology and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pomalidomide-amino-PEG5-NH2 hydrochloride is synthesized by incorporating a Pomalidomide-based cereblon ligand with a PEGylated crosslinker that has a pendant amine for reactivity with a carboxyl group on the target ligand . The synthesis involves multiple steps, including the preparation of the cereblon ligand and the PEGylated crosslinker, followed by their conjugation under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesis platforms like the Synple Automated Synthesis Platform . This platform allows for the parallel synthesis of PROTAC libraries, featuring variations in crosslinker length, composition, and E3 ligase ligand .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-amino-PEG5-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxyl groups to form amide bonds.
Conjugation Reactions: The PEGylated crosslinker allows for the conjugation of the cereblon ligand to the target protein.
Common Reagents and Conditions
Common reagents used in these reactions include carboxyl-reactive reagents and amine-reactive reagents . The reactions are typically carried out under mild conditions to preserve the integrity of the ligands and crosslinkers .
Major Products Formed
The major products formed from these reactions are PROTAC molecules, which are used for targeted protein degradation .
Scientific Research Applications
Pomalidomide-amino-PEG5-NH2 hydrochloride has several scientific research applications, including:
Mechanism of Action
Pomalidomide-amino-PEG5-NH2 hydrochloride exerts its effects by recruiting the cereblon E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The PEGylated crosslinker facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule, ensuring efficient degradation .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG2-NH2 hydrochloride: Another PROTAC building block with a shorter PEG linker.
Pomalidomide-PEG5-C2-NH2 hydrochloride: Similar to Pomalidomide-amino-PEG5-NH2 hydrochloride but with a different linker structure.
Uniqueness
This compound is unique due to its specific PEGylated crosslinker, which provides optimal flexibility and reactivity for conjugation with target proteins . This makes it a versatile and efficient tool for targeted protein degradation studies .
Properties
Molecular Formula |
C25H35ClN4O10 |
---|---|
Molecular Weight |
587.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C25H34N4O10.ClH/c26-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-21(31)27-18-3-1-2-17-22(18)25(34)29(24(17)33)19-4-5-20(30)28-23(19)32;/h1-3,19H,4-16,26H2,(H,27,31)(H,28,30,32);1H |
InChI Key |
VQFIXEMZYHCOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
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